N-Desmethyl Nicergoline (10α-methoxy-1,6-dimethyl-8β-(5-bromonicotinoyloxymethyl)ergoline) is the principal pharmacologically active metabolite of nicergoline, an ergot alkaloid derivative used for cognitive disorders. Nicergoline undergoes rapid hydrolysis to 1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL), followed by CYP-mediated N-demethylation to form N-Desmethyl Nicergoline (also termed MDL or 10α-methoxy-9,10-dihydrolysergol). This metabolite retains significant biological activity, particularly as a 5-HT3A receptor antagonist, contributing to nicergoline’s neuroprotective and vasodilatory effects [1] [3].
The N-demethylation of MMDL to N-Desmethyl Nicergoline is catalyzed by hepatic cytochrome P450 (CYP) enzymes, with CYP2D6 exhibiting the highest specificity. This reaction involves oxidative cleavage of the methyl group attached to the ergoline nitrogen, producing formaldehyde and the secondary amine metabolite. Key enzymatic characteristics include:
Table 1: Enzymatic Parameters of Nicergoline N-Demethylation
| CYP Isoform | Km (μM) | Vmax (nmol/min/mg) | Contribution (%) |
|---|---|---|---|
| CYP2D6 | 15.2 ± 1.8 | 0.82 ± 0.05 | >90 |
| CYP3A4 | 128 ± 22 | 0.11 ± 0.02 | <8 |
| CYP2C19 | >200 | Not detected | 0 |
CYP2D6 is the dominant isoform responsible for N-Desmethyl Nicergoline formation, as demonstrated by clinical and in vitro studies:
Species-specific differences in nicergoline metabolism significantly impact N-Desmethyl Nicergoline exposure:
Table 2: Species Variability in N-Desmethyl Nicergoline Formation
| Species | Metabolite AUC (nmol·h/L) | Primary Metabolic Route | CYP2D Ortholog Activity |
|---|---|---|---|
| Human (EM) | 2627 ± 418 | N-Demethylation (CYP2D6) | High |
| Rat | 312 ± 54 | Hydroxylation (CYP3A) | Low |
| Horse | Not detected | Glucuronidation (UGT1A) | Absent |
| Dog | 890 ± 136 | N-Oxidation (FMO3) | Moderate |
Mechanistic Insights:
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1